N-Formyl-N-hydroxy-trans-4-aminostilbene
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
The compound features a trans-stilbene core (C₆H₅-CH=CH-C₆H₄) substituted at the para position with an N-formyl-N-hydroxyamino group (N(C=O)O). The molecular formula is C₁₅H₁₃NO₂ , with a molecular weight of 239.27 g/mol . Key structural elements include:
- Aromatic rings : Two benzene rings connected by a trans-configured ethylene bridge.
- Functional groups : A formamide (N-C=O) and hydroxylamine (N-OH) moiety attached to the amino group.
- Stereochemistry : The trans configuration of the stilbene double bond ensures planarity and conjugation between the aromatic rings.
| Property | Value | Source |
|---|---|---|
| SMILES | c1ccc(cc1)/C=C/c2ccc(cc2)N(C=O)O |
|
| InChIKey | ZRCLQGADDKPGRP-VOTSOKGWSA-N |
|
| XLogP3 (Log P) | 2.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Crystallographic Analysis and Conformational Studies
Crystallographic data for N-formyl-N-hydroxy-trans-4-aminostilbene is limited, but analogous compounds (e.g., Co(III) complexes of N-formyl hydroxylamines) reveal bidentate coordination patterns via the carbonyl oxygen and hydroxylamine oxygen. Such studies suggest the hydroxylamine group may adopt a planar or tetrahedral geometry depending on the coordination environment. Conformational flexibility is influenced by:
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Features
The ¹H NMR spectrum is expected to exhibit distinct signals for:
| Proton Environment | Predicted δ (ppm) | Coupling (J, Hz) |
|---|---|---|
| Aromatic protons (ortho/para) | 7.0–7.8 | 8–10 (ortho), 2–3 (meta) |
| Ethylenic (CH=CH) protons | 7.2–7.5 | 12–16 (trans) |
| Formamide proton (C=O-NH) | 8.5–9.5 | Broad (exchange) |
| Hydroxylamine proton (N-OH) | 5.0–6.0 | Broad (exchange) |
Note: Specific experimental data is unavailable, but inferred from analogous compounds.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (formamide) | 1700–1720 | Strong |
| N-O (hydroxylamine) | 1250–1350 | Medium |
| C=C (aromatic) | 1450–1600 | Medium |
| C-H (aromatic) | 3050–3100 | Medium |
| C-H (ethylenic) | 960–980 | Strong |
Data derived from general IR principles for aldehydes, amines, and aromatic systems.
UV-Vis Absorption Spectral Profiling
UV-Vis spectra will show absorption bands due to:
| Transition | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| π→π* (stilbene conjugation) | 250–300 | 10,000–20,000 |
| n→π* (hydroxylamine) | 280–320 | 1,000–5,000 |
| Charge transfer (N→C=O) | 330–350 |
Properties
IUPAC Name |
N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-12-16(18)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12,18H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCLQGADDKPGRP-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030249 | |
| Record name | N-Formyl-N-hydroxy-4-aminostilbene, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118745-11-2 | |
| Record name | N-Formyl-N-hydroxy-4-aminostilbene, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118745112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formyl-N-hydroxy-4-aminostilbene, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYL-N-HYDROXY-4-AMINOSTILBENE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GHN6J043L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Steps:
-
Formation of trans-4-Aminostilbene :
-
Hydroxylamine Introduction :
-
N-Formylation :
Challenges:
-
Over-oxidation to nitro compounds requires careful stoichiometric control.
-
Cis-isomer formation during heating is mitigated by inert atmosphere.
Protection-Formylation-Deprotection Strategy
Key Steps:
-
Synthesis of trans-4-Aminostilbene :
-
As described in Method 1.
-
-
N-Benzyloxy Protection :
-
Formylation with CDMT/NMM :
-
Hydrogenolytic Deprotection :
Advantages:
-
High selectivity and minimal side reactions due to protective groups.
Direct Coupling and In Situ Formylation
Key Steps:
-
Palladium-Mediated Coupling :
-
Hydroxylamine Generation :
-
Formic Acid-Mediated Formylation :
Limitations:
-
Moderate yields due to competing decomposition pathways.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 45% | 60% | 35% |
| Key Advantage | Simplicity | High Purity | Short Time |
| Key Limitation | Over-oxidation Risk | Multi-step | Equipment Dependency |
| Scalability | Moderate | High | Low |
Critical Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
N-Formyl-N-hydroxy-trans-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N-Formyl-N-hydroxy-trans-4-aminostilbene has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Formyl-N-hydroxy-trans-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Photochemical Properties
Trans-4-aminostilbene derivatives are studied for substituent-dependent photobehavior. Key comparisons include:
Key Trends:
- Electron-Donating Substituents (e.g., N-phenyl) : Enhance planarity, red-shift absorption/emission, and suppress photoisomerization via increased conjugation .
- Bulky/Electron-Withdrawing Groups (e.g., 1f) : Disrupt conjugation, reduce fluorescence, and promote isomerization.
- N-Formyl-N-hydroxy Substituents: Hypothetically, the formyl group may withdraw electron density, while the hydroxy group could introduce steric or H-bonding effects.
Mechanistic Insights:
- Singlet vs. Triplet Pathways : N-phenyl derivatives (1c–1e) exhibit singlet-state isomerization (low Φiso), whereas 1e’s bulkier substituents shift the process to the triplet state . N-Formyl-N-hydroxy’s pathway would depend on substituent-induced barriers.
- Charge-Transfer Character : Strong conjugation in planar derivatives (1c–1e) increases charge-transfer character, enhancing fluorescence. Formyl/hydroxy groups may diminish this effect.
Research Findings and Hypotheses
- Fluorescence Enhancement: N-phenyl derivatives (1c–1e) achieve Φf > 0.35 due to planar geometries and extended conjugation. N-Formyl-N-hydroxy’s Φf is likely lower but could surpass non-planar analogs (1a, 1b, 1f) if substituents permit partial conjugation .
- Photoisomerization Suppression : Low Φiso in 1c–1e correlates with high torsional barriers. If N-Formyl-N-hydroxy’s substituents increase these barriers, Φiso may remain low despite reduced fluorescence.
Q & A
Q. What are the established synthetic routes for N-Formyl-N-hydroxy-trans-4-aminostilbene, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves acylation of trans-4-aminostilbene derivatives using formylating agents. For example, N-acylation reagents like N-(4-chlorophenyl)-4-nitrobenzenesulfonamides (as in ) or formyloxyacetoxyphenylmethane () are effective for selective amine functionalization. Key parameters to optimize include:
- Temperature : Maintain 65–86°C to balance reaction rate and side-product formation .
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group.
- Catalyst : Triethylamine or DMAP can improve yields by deprotonating intermediates .
- Purity monitoring : Employ TLC or HPLC (retention time ~1.00–1.24 min for major peaks) to track reaction progress .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Methodological Answer:
- UV-Vis spectroscopy : Look for a red-shifted absorption band (~350–400 nm) due to extended π-conjugation from the trans-stilbene backbone and N-formyl group .
- Fluorescence spectroscopy : High quantum yield (>0.5) at room temperature indicates reduced torsional distortion in the excited state, a hallmark of planar N-phenyl substituents .
- NMR : The formyl proton appears as a singlet at δ 8.1–8.3 ppm, while the hydroxy group shows broad resonance at δ 5.5–6.0 ppm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse immediately with water for ≥15 minutes .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic decomposition products (e.g., carbon/nitrogen oxides) during heating .
- Spill management : Neutralize spills with dry powder or CO₂; avoid water jets to prevent dispersion .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the photoisomerization and fluorescence of this compound?
Methodological Answer: Substituents modulate the excited-state behavior:
- N-Phenyl groups : Increase planarity of the amine nitrogen, enhancing conjugation and fluorescence quantum yield (ΦF > 0.6) while suppressing photoisomerization (Φiso < 0.1) via singlet-state stabilization .
- Steric hindrance : Bulky groups (e.g., 2,6-dimethylphenyl) reduce orbital overlap, leading to a twisted excited state and lower ΦF (e.g., ΦF ~0.3 for 1f vs. 0.7 for 1c) .
Experimental design: Compare time-resolved fluorescence decay kinetics and transient absorption spectra to map torsional barriers in substituted derivatives.
Q. How can contradictions in photochemical data (e.g., singlet vs. triplet isomerization pathways) be resolved for structurally similar analogs?
Methodological Answer:
- Mechanistic probes : Use triplet quenchers (e.g., O₂ or β-carotene) to distinguish singlet (unaffected) vs. triplet (quenched) pathways. For example, 1e exhibits triplet-mediated isomerization (τ ~10 µs), while 1c/d proceed via singlet states (τ < 1 ns) .
- Computational modeling : Density functional theory (DFT) calculations of torsional barriers (e.g., using B3LYP/6-31G*) can predict dominant pathways .
Q. What strategies improve the stability of this compound in aqueous or oxidative environments?
Methodological Answer:
- Microencapsulation : Use liposomal carriers or cyclodextrin inclusion complexes to shield the formyl group from hydrolysis.
- Additives : Incorporate radical scavengers (e.g., BHT) to mitigate oxidative degradation during long-term storage .
- pH control : Maintain neutral conditions (pH 6–8) to prevent deprotonation of the hydroxy group, which accelerates decomposition .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in impurity profiles during synthesis (e.g., unaccounted HPLC peaks)?
Methodological Answer:
- Orthogonal techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify impurities. For example, a peak at m/z +16 may indicate over-oxidation .
- Spiking experiments : Add suspected byproducts (e.g., N-demethylated analogs) to confirm retention times .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in stilbene derivatives?
Methodological Answer:
- Multivariate regression : Correlate Hammett σ constants or DFT-derived descriptors (e.g., HOMO-LUMO gaps) with photophysical properties .
- Cluster analysis : Group derivatives by substituent electronic effects (e.g., EDG vs. EWG) to identify trends in ΦF or λmax.
Advanced Methodological Guidance
Q. How can computational tools predict the charge-transfer character of this compound derivatives?
Methodological Answer:
Q. What crystallographic techniques resolve ambiguities in the molecular conformation of solid-state derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
